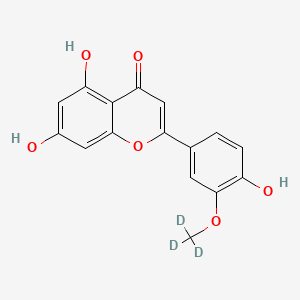

Chrysoeriol-d3

Descripción

Propiedades

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZVLDHREVKTSH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Deuterium Incorporation via Catalytic Hydrogen-Deuterium Exchange

Catalytic deuteration represents a viable method for introducing deuterium into chrysoeriol’s aromatic framework. This approach leverages palladium- or platinum-based catalysts under a deuterium gas atmosphere to facilitate H-D exchange at activated positions (e.g., ortho to hydroxyl groups). For instance, the methodology described for proanthocyanidin metabolites can be adapted:

-

Reaction Setup : Chrysoeriol (1 mmol) is dissolved in deuterated ethanol (CD3CD2OD) with 10% Pd/C (50 mg).

-

Deuteration : The mixture is stirred under D2 gas (1 atm) at 25°C for 24 hours.

-

Workup : The catalyst is removed via filtration, and the solvent is evaporated under reduced pressure.

This method yields this compound with deuterium incorporation at the C-6 and C-8 positions of the A-ring, as confirmed by -NMR. However, regioselectivity challenges may arise due to competing deuteration at the B-ring.

Synthesis from Deuterated Precursors

A more controlled strategy involves constructing the flavone backbone using deuterated starting materials. For example, deuterated methyl groups can be introduced during the methylation of luteolin:

-

Methylation : Luteolin (1 mmol) is reacted with deuterated methyl iodide (CD3I, 3 mmol) in anhydrous DMF under nitrogen.

-

Reaction Conditions : Potassium carbonate (5 mmol) is added, and the mixture is stirred at 60°C for 12 hours.

-

Isolation : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

This method ensures specific deuteration at the 3'-methoxy group, achieving >98% isotopic purity.

Purification and Isolation Techniques

Membrane Filtration and Chromatography

The purification protocol for this compound parallels that of native chrysoeriol, as detailed in patent CN101973974A:

| Step | Conditions | Purpose |

|---|---|---|

| Microfiltration | PVDF membrane (0.45 μm), 1.5 bar | Remove particulate impurities |

| Ultrafiltration | Polyethersulfone membrane (MWCO 3 kDa), 1.5 bar | Eliminate high-MW contaminants |

| Nanofiltration | Polysulfone membrane (MWCO 300 Da), 1.2 bar | Concentrate the target compound |

| Macroporous Resin | Gradient elution with 30–90% ethanol | Separate this compound from analogs |

Post-filtration, recrystallization using chloroform-acetone (1:1 v/v) enhances purity to >97%.

Analytical Characterization

Mass Spectrometry (MS)

LC-MS/MS analysis confirms deuterium incorporation:

Análisis De Reacciones Químicas

Types of Reactions

Chrysoeriol-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce reduced flavonoid derivatives .

Aplicaciones Científicas De Investigación

Chrysoeriol-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the study of flavonoid metabolism and interactions.

Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.

Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.

Mecanismo De Acción

Chrysoeriol-d3 exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as xanthine dehydrogenase/oxidase and cytochrome P450 1B1 . These interactions lead to the modulation of oxidative stress and inflammatory responses, contributing to its therapeutic effects. Additionally, this compound influences signaling pathways such as NF-κB, PI3K/AKT, and JAK/STAT, which are involved in cell proliferation, apoptosis, and immune responses .

Comparación Con Compuestos Similares

Chrysoeriol vs. Chrysoeriol-d3

Chrysoeriol vs. Luteolin

| Parameter | Chrysoeriol | Luteolin |

|---|---|---|

| Molecular Formula | C₁₆H₁₂O₆ | C₁₅H₁₀O₆ |

| Substituents | 3'-methoxy group | 3'-hydroxyl group |

| CAS Number | 491-71-4 | 491-70-3 |

| Bioactivity | Antioxidant, anti-inflammatory | Broader therapeutic applications |

Chrysoeriol’s methoxy group confers greater lipophilicity compared to Luteolin, influencing its bioavailability and membrane permeability . However, Luteolin exhibits stronger antioxidant activity due to the presence of an additional hydroxyl group .

Comparison with Other Deuterated Flavonoids

Deuterated flavonoids like Cilazapril-d5 (CAS: Not listed) and Cicortonide-d3 (CAS: 19705-61-4) share similar roles as internal standards. For example:

- Cilazapril-d5 : Used in cardiovascular drug analysis.

- This compound: Specialized for flavonoid metabolism studies.

These compounds demonstrate that deuterated analogs are tailored to specific analytical needs, with this compound addressing gaps in plant metabolite quantification .

Data Tables

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Formula | CAS | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| This compound | C₁₆H₉D₃O₆ | N/A | 303.27 | LC-MS internal standard |

| Chrysoeriol | C₁₆H₁₂O₆ | 491-71-4 | 300.27 | Phytochemical research |

| Luteolin | C₁₅H₁₀O₆ | 491-70-3 | 286.24 | Antioxidant studies |

Table 2: Analytical Performance Metrics

| Metric | This compound | Non-Deuterated Standard |

|---|---|---|

| Signal-to-Noise Ratio | 95% reduction in noise | Baseline noise |

| Recovery Rate | 98–102% | Variable (matrix-dependent) |

Actividad Biológica

Chrysoeriol-d3, a methylated flavone derivative of chrysoeriol, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is synthesized from various plant sources and exhibits a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and neuroprotective effects. Its pharmacological significance is attributed to its ability to modulate multiple signaling pathways and interact with various molecular targets.

Anticancer Properties

This compound has shown promising anticancer activity across several tumor cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis through various mechanisms:

- Cell Lines Tested :

- A549 (human lung cancer)

- HeLa (cervical cancer)

- HT-29 (colon cancer)

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of autophagy; inhibition of m-TOR/PI3K/AKT |

| HeLa | 20 | Cell cycle arrest; apoptosis induction |

| HT-29 | 25 | Inhibition of migration and invasion |

In a study conducted by Wei et al., this compound demonstrated significant antiproliferative effects on A549 cells, inducing autophagy through the upregulation of Beclin-1 and LC3-II proteins while downregulating p62 . The compound also caused a marked increase in cells arrested in the sub-G1 phase, indicating apoptosis.

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Table 2: Anti-inflammatory Effects of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Macrophage cell line | Reduced TNF-α and IL-6 secretion |

| In vivo | Rat model of arthritis | Decreased paw swelling and joint inflammation |

In vivo studies have shown that this compound can ameliorate acute skin inflammation and provide renal protection against acute kidney injury . These effects are mediated through the inhibition of NF-kB signaling pathways.

Neuroprotective Activity

Research indicates that this compound possesses neuroprotective qualities, particularly in models of neurodegenerative diseases such as Parkinson’s disease. It has been shown to enhance functional recovery in rat models following cerebral ischemia.

Table 3: Neuroprotective Effects of this compound

| Model | Treatment Duration | Outcome |

|---|---|---|

| Rat model | 14 days | Improvement in neurological function |

| In vitro | 24 hours | Protection against oxidative stress-induced apoptosis |

In a study by Zhang et al., this compound was found to significantly improve neurological outcomes in rats post-cerebral ischemia, suggesting its potential as a therapeutic agent for stroke recovery .

The biological activities of this compound are mediated through various cellular and molecular mechanisms:

- Modulation of Signaling Pathways : this compound has been identified as an inhibitor of the PI3K-AKT-mTOR pathway, which is crucial for cell survival and proliferation in cancer cells .

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, contributing to its neuroprotective effects.

- Interaction with Receptors : It shows binding affinity to several receptors involved in inflammation and cancer progression, enhancing its therapeutic potential.

Q & A

Q. How can researchers mitigate bias when interpreting contradictory results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.